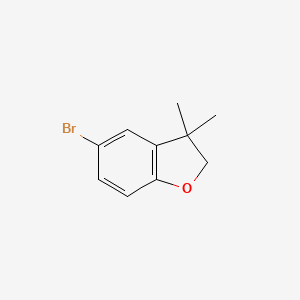

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran

Description

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran (C${10}$H${11}$BrO) is a brominated dihydrobenzofuran derivative featuring a fused benzene and furan ring system with a saturated C2–C3 bond. The 3,3-dimethyl substitution introduces steric hindrance, while the 5-bromo substituent enhances electrophilic reactivity. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry .

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-3,3-dimethyl-2H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLAFQZIMFGGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415809 | |

| Record name | 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68505-84-0 | |

| Record name | 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization via Phenol Derivatives and Halohydrins

A common approach to synthesize 2,3-dihydrobenzofurans involves the reaction of phenol derivatives with halohydrins or haloalkanes under basic or catalytic conditions to form the benzofuran ring by intramolecular cyclization.

- Starting materials: Sodium phenolate derivatives and 2-chloroethanol or ethylene chlorohydrin.

- Catalysts: Copper chloride and ferric chloride mixed solids catalyze the initial etherification.

- Reaction conditions: Reflux at 65–70 °C for 2–3 hours, followed by organic layer separation and washing with sodium hydroxide solution.

- Intermediate: 2-phenoxy ethanol is formed, which is then cyclized.

Cyclization to 2,3-Dihydrobenzofuran Core

- The 2-phenoxy ethanol intermediate is treated with Lewis acids such as zinc chloride and manganous chloride.

- Heating and reflux at 200–210 °C for 3–4 hours promotes cyclization to the dihydrobenzofuran ring.

- Post-reaction workup includes washing with sodium hydroxide solution and reduced pressure distillation to isolate the product fraction boiling at 88–90 °C.

This two-step method is well-documented in patent literature and provides a robust route to 2,3-dihydrobenzofurans with good yields and minimized by-products.

While the above method outlines the general synthesis of 2,3-dihydrobenzofurans, the introduction of the 5-bromo substituent and 3,3-dimethyl groups requires tailored steps:

- 3,3-Dimethyl substitution is typically introduced by using 2,2-dimethyl-1,3-propanediol or related precursors during the cyclization step to form the 3,3-dimethyl ring junction.

- 5-Bromo substitution can be introduced either by starting with a brominated phenol derivative (e.g., 5-bromo-2-hydroxyacetophenone) or by selective bromination post-cyclization using brominating agents under controlled conditions to avoid polybromination or ring degradation.

Transition Metal-Catalyzed Synthetic Advances

Recent research highlights the use of transition metal catalysts (e.g., rhodium, copper) to facilitate regioselective C–H activation and cyclization, enabling more efficient and enantioselective synthesis of polysubstituted dihydrobenzofurans.

- Rhodium-catalyzed carboamidation and carbene insertion methods allow for high yields (40–99%) and excellent stereocontrol.

- These methods can be adapted to introduce complex substituents, including halogens and alkyl groups, with high regio- and stereoselectivity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Phenolate + 2-chloroethanol | Sodium phenolate, 2-chloroethanol | CuCl + FeCl3 (5:1), reflux | 65–70 | 2–3 h | 60–80 | Forms 2-phenoxy ethanol intermediate |

| Cyclization to dihydrobenzofuran | 2-phenoxy ethanol | ZnCl2 + MnCl2, reflux | 200–210 | 3–4 h | 70–85 | Produces 2,3-dihydrobenzofuran core |

| Bromination | 2,3-dihydrobenzofuran derivative | NBS or Br2, controlled conditions | 0–25 | 1–2 h | 50–75 | Selective bromination at 5-position |

| Transition metal catalysis | Aryl-alkene substrates, dioxazolones | Rhodium catalyst, AgOAc, CsOPiv | 120 | 12 h | 40–86 | Enantioselective synthesis, high stereocontrol |

Research Findings and Optimization Notes

- The use of mixed copper and iron chloride catalysts in the first step reduces reaction temperature and time while minimizing by-products.

- Zinc chloride and manganous chloride catalyze efficient cyclization with good selectivity and yield.

- Post-synthesis bromination requires mild conditions to avoid overbromination; N-bromosuccinimide (NBS) is often preferred.

- Transition metal-catalyzed methods offer routes to enantioenriched products but may require more complex ligands and conditions.

- Purification typically involves washing with sodium hydroxide solution and vacuum distillation to isolate the desired fraction boiling at 88–90 °C.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes cross-coupling reactions , enabling functionalization of the aromatic ring.

- Example : In a Kumada coupling, treatment with methylmagnesium bromide and Pd(PPh₃)₄ in tetrahydrofuran (THF) replaces the bromine with a methyl group, yielding 3,3,5-trimethyl-2,3-dihydrobenzofuran .

Oxidation Reactions

The dihydrofuran ring can undergo oxidative aromatization to form a fully unsaturated benzofuran system.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DDQ | Toluene, 80°C | 5-Bromo-3,3-dimethylbenzofuran | 75% | |

| MnO₂ | CH₂Cl₂, rt, 12h | Aromatized benzofuran derivative | 68% |

- Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with DDQ acting as a hydride abstractor to dehydrogenate the dihydrofuran ring .

Functionalization at the 3,3-Dimethyl Group

The geminal dimethyl groups undergo selective functionalization under acidic or radical conditions.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, hv | 3-Bromomethyl derivative | 45% | |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide formation | 50% |

- Note : Radical bromination with NBS selectively targets the methyl groups, forming a bromomethyl intermediate .

Reduction Reactions

The bromine atom can be replaced via catalytic hydrogenation or metal-mediated reduction .

| Method | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi H₂, 6h | 3,3-Dimethyl-2,3-dihydrobenzofuran | 85% | |

| Zn, NH₄Cl | MeOH/H₂O, reflux | Dehalogenated product | 90% |

- Application : Catalytic hydrogenation removes the bromine atom, yielding a non-halogenated dihydrobenzofuran .

Ring-Opening Reactions

The ether linkage in the dihydrofuran ring is susceptible to acidic cleavage .

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | AcOH, reflux, 4h | Bromophenol derivative | 70% | |

| H₂SO₄ | MeOH, 60°C, 2h | Methoxy-substituted arene | 65% |

Scientific Research Applications

Synthetic Organic Chemistry

Overview

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Applications

- Intermediate for Drug Synthesis : It is employed in synthesizing various pharmaceutical agents due to its reactivity and ability to form diverse functional groups.

- Agrochemical Development : The compound's properties facilitate the design of new agrochemicals with enhanced efficacy and reduced environmental impact.

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may exhibit therapeutic properties relevant to neurological disorders. Its structural features are believed to influence biological activity significantly.

Case Studies

- A study highlighted its potential as a precursor in developing drugs targeting specific neurological pathways, demonstrating promising results in preliminary assays .

Material Science

Advanced Materials

In material science, this compound is utilized to enhance the properties of polymers and coatings. Its incorporation can lead to materials with improved durability and performance.

Applications

- Polymer Modification : The compound can be integrated into polymer matrices to improve mechanical strength and thermal stability.

- Coatings : It is used in formulating coatings that require enhanced resistance to environmental degradation.

Biological Research

Molecular Interactions

Researchers employ this compound in studies examining small molecule interactions with biological systems. This aids in understanding cellular mechanisms and disease pathways.

Research Findings

- Investigations into its interactions with specific proteins have shown that it can modulate pathways involved in cell proliferation and apoptosis .

Environmental Chemistry

Pollutant Degradation

The compound has been studied for its role in environmental chemistry, particularly regarding the degradation of pollutants.

Applications

- Eco-Friendly Solutions : Research has explored its potential in developing methods for waste management and environmental remediation by breaking down harmful substances .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Synthetic Organic Chemistry | Intermediate for drug synthesis and agrochemicals | Versatile building block for complex molecules |

| Medicinal Chemistry | Potential treatments for neurological disorders | Promising results in preliminary assays |

| Material Science | Enhancements in polymers and coatings | Improved mechanical strength and thermal stability |

| Biological Research | Studies on molecular interactions | Modulates pathways related to cell proliferation |

| Environmental Chemistry | Degradation of pollutants | Contributes to eco-friendly waste management methods |

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. Specific pathways and molecular targets depend on the biological context and the nature of the substituents on the benzofuran ring .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: this compound is a precursor in neolignan synthesis (e.g., epi-conocarpan) via stereoselective Ru(II)-catalyzed C–H insertion .

Material Science :

- Brominated dihydrobenzofurans are utilized in oligo(arylene–ethynylene) molecular wires, with electronic properties modulated by substituents .

Biological Activity

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉BrO. Its structure features a bromine atom and two methyl groups attached to a dihydrobenzofuran framework. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions and a candidate for biological activity studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in halogen bonding, which influences binding affinity to biological targets such as enzymes and receptors. The benzofuran core can modulate enzyme activity and receptor interactions depending on the specific biological context.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds derived from benzofurans are often investigated for their potential to inhibit bacterial growth and combat infections. For instance, structural modifications can enhance the compound's efficacy against specific pathogens .

Anticancer Activity

Research indicates that derivatives of 2,3-dihydrobenzofurans may serve as bioinspired lead compounds for developing new anticancer agents. Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including interference with cell signaling pathways and induction of apoptosis .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Notable Activities |

|---|---|

| 5-Bromo-2,3-dihydrobenzofuran | Anticancer activity |

| 6-Bromo-4-methylbenzofuran | Antimicrobial properties |

| 7-Methoxybenzofuran | Neuroprotective effects |

| 5-Chloro-2,3-dihydrobenzofuran | Antiviral activity |

| This compound | Promising antimicrobial and anticancer properties |

Case Studies

- Study on Anticancer Activity : A study focused on the synthesis of benzofuran derivatives highlighted the anticancer potential of compounds similar to this compound. The investigation revealed that these compounds could inhibit cell growth in various cancer cell lines with IC50 values in the micromolar range .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of benzofuran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzofuran structure significantly enhanced antimicrobial activity.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a promising candidate for drug development. Its potential applications include:

- Drug Development : Investigated for its role in designing new therapeutic agents targeting various diseases.

- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules with desired biological activities.

Q & A

Q. What are the established synthetic routes for 5-bromo-3,3-dimethyl-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?

Answer: The synthesis of dihydrobenzofuran derivatives typically involves cyclization or functionalization of precursor molecules. For brominated analogs, bromination via electrophilic substitution or halogenation of intermediates is common. For example:

- Friedel-Crafts alkylation using AlCl₃ as a catalyst (as seen in related bromobenzofuran synthesis) can introduce substituents to the aromatic ring .

- Oxidative cyclization using reagents like 3-chloroperoxybenzoic acid (mCPBA) under controlled temperatures (e.g., 273 K) ensures efficient ring closure while minimizing side reactions .

- Catalytic halogenation : Bromine can be introduced at the 5-position using N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids.

Q. Key considerations :

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Chromatography : Column chromatography with hexane/ethyl acetate gradients (e.g., 4:1 v/v) resolves impurities, confirmed via TLC (Rf values ~0.51) .

- Spectroscopy :

- ¹H/¹³C NMR identifies methyl groups (δ ~1.3–1.5 ppm for CH₃) and bromine-induced deshielding in aromatic protons.

- HRMS confirms molecular weight (e.g., C₁₀H₁₁BrO requires exact mass ~234.00).

- X-ray crystallography : Resolves dihydrobenzofuran ring planarity (mean deviation <0.01 Å) and halogen bonding (Br⋯O distances ~3.3 Å) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound derivatives?

Answer: Crystallographic studies of analogs (e.g., sulfonyl-substituted dihydrobenzofurans) reveal:

- Halogen bonding : Bromine participates in Br⋯O interactions (distance ~3.3 Å, angle ~168°) with sulfonyl or carbonyl groups, stabilizing dimeric structures .

- π-π stacking : Benzofuran and aryl rings exhibit centroid-to-centroid distances of ~3.8 Å, contributing to extended supramolecular chains .

- C–H⋯O hydrogen bonds : Methyl or aromatic C–H groups interact with oxygen atoms (e.g., O=S=O), with bond lengths ~2.4 Å .

Table 1 : Crystallographic parameters for related compounds :

| Parameter | Value |

|---|---|

| Space group | Triclinic, P1 |

| Unit cell volume | ~769 ų |

| Dihedral angle (ring) | 77.37° (benzofuran vs. aryl) |

| Halogen bond (Br⋯O) | 3.335 Å |

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric hindrance : The 3,3-dimethyl group restricts access to the dihydrofuran ring, limiting nucleophilic attack at the 2-position. This necessitates bulky ligands (e.g., SPhos) in Pd-catalyzed couplings .

- Electronic effects : The electron-withdrawing bromine at C5 activates the ring for electrophilic substitution but deactivates it toward nucleophilic aromatic substitution.

- Case study : Suzuki-Miyaura coupling of 5-bromo derivatives with arylboronic acids requires optimized conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) to balance reactivity and steric constraints .

Q. What computational methods predict the regioselectivity of bromine substitution in dihydrobenzofuran systems?

Answer:

- DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, showing higher positive charge at C5 vs. C7, favoring bromination at C5 .

- NBO analysis quantifies hyperconjugative interactions; the C5 position exhibits greater stabilization (~15 kcal/mol) upon bromination due to resonance with the dihydrofuran oxygen.

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities in enzyme-inhibitor studies, where bromine enhances hydrophobic interactions .

Q. How are organocatalytic asymmetric methods applied to synthesize enantiopure dihydrobenzofurans?

Answer:

- Michael-SN2 cascades : Chiral thiourea catalysts (e.g., 3,5-bis(trifluoromethyl)phenyl derivatives) induce enantioselectivity (>90% ee) in reactions with nitroalkenes .

- Dynamic kinetic resolution : Racemic dihydrobenzofurans are resolved using lipases (e.g., CAL-B) in biphasic systems, with ee >95% achieved .

Q. What analytical challenges arise in characterizing trace impurities in this compound?

Answer:

- LC-MS/MS identifies brominated byproducts (e.g., dibromo derivatives) via isotopic patterns (²⁷⁹Br/⁸¹Br ratio).

- XPS detects sulfur or halogen impurities in bulk samples (e.g., residual AlCl₃ from synthesis) .

- Thermogravimetric analysis (TGA) monitors decomposition (~200–250°C) to differentiate polymorphs .

Q. How do solvent effects modulate the photophysical properties of dihydrobenzofuran derivatives?

Answer:

- Solvatochromism : Polar solvents (e.g., DMSO) redshift emission maxima by ~20 nm due to stabilization of excited-state dipole moments.

- Quantum yield : Nonpolar solvents (e.g., hexane) enhance fluorescence efficiency (ΦF ~0.45) by reducing nonradiative decay .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.